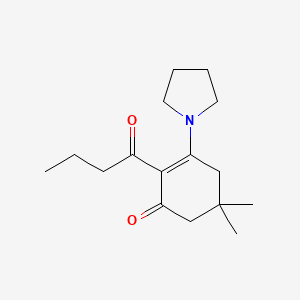
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-cancer agent. BDMC is a naturally occurring compound found in the plant species Goniothalamus umbrosus, and its synthesis has been studied extensively for its application in the field of medicine.
作用机制
The mechanism of action of 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which prevents cancer cells from dividing and growing. This compound has also been shown to decrease the expression of several proteins that are involved in cancer cell survival, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. This compound has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and apoptosis. This compound has also been shown to inhibit the activity of several proteins that are involved in angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. By inhibiting angiogenesis, this compound prevents cancer cells from receiving the nutrients they need to grow and survive.
实验室实验的优点和局限性
One advantage of using 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one in lab experiments is that it is a naturally occurring compound, which makes it easier to synthesize and study. Another advantage of using this compound is that it exhibits potent anti-cancer activity against various cancer cell lines. However, one limitation of using this compound in lab experiments is that it is difficult to obtain in large quantities, which can limit its use in preclinical and clinical studies.
未来方向
There are several future directions for research on 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one. One future direction is to study the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another future direction is to study the potential use of this compound in animal models to determine its efficacy and safety in vivo. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in preclinical and clinical studies.
In conclusion, this compound is a naturally occurring compound that has gained attention in scientific research for its potential use as an anti-cancer agent. Its synthesis has been studied extensively, and its mechanism of action involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. This compound exhibits potent anti-cancer activity against various cancer cell lines and has several biochemical and physiological effects on cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that hold promise for its potential use in the field of medicine.
合成方法
The synthesis of 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves several steps, including the extraction of the compound from the plant species, purification, and chemical modification. The chemical modification of this compound involves the addition of a pyrrolidine group to the cyclohexenone ring, which enhances its anti-cancer properties.
科学研究应用
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer cells.
属性
IUPAC Name |
2-butanoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-7-13(18)15-12(17-8-5-6-9-17)10-16(2,3)11-14(15)19/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAGJIGLOWLZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5352285.png)
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5352295.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5352306.png)
![4-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}butanoic acid](/img/structure/B5352308.png)
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5352316.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)

![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
